molecular formula C11H14N2O3 B6629971 N-(3-methyloxolan-3-yl)-2-oxo-1H-pyridine-4-carboxamide

N-(3-methyloxolan-3-yl)-2-oxo-1H-pyridine-4-carboxamide

Cat. No. B6629971
M. Wt: 222.24 g/mol
InChI Key: LUTYTAVCNLMSMU-UHFFFAOYSA-N
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Description

N-(3-methyloxolan-3-yl)-2-oxo-1H-pyridine-4-carboxamide, also known as MO-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. MO-1 is a pyridine carboxamide derivative that has been synthesized using various methods.

Scientific Research Applications

N-(3-methyloxolan-3-yl)-2-oxo-1H-pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. N-(3-methyloxolan-3-yl)-2-oxo-1H-pyridine-4-carboxamide has been studied as a potential treatment for various diseases, including cancer, autoimmune disorders, and viral infections.

Mechanism of Action

The mechanism of action of N-(3-methyloxolan-3-yl)-2-oxo-1H-pyridine-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cell growth. N-(3-methyloxolan-3-yl)-2-oxo-1H-pyridine-4-carboxamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune response. N-(3-methyloxolan-3-yl)-2-oxo-1H-pyridine-4-carboxamide has also been shown to inhibit the activity of PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
N-(3-methyloxolan-3-yl)-2-oxo-1H-pyridine-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. N-(3-methyloxolan-3-yl)-2-oxo-1H-pyridine-4-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(3-methyloxolan-3-yl)-2-oxo-1H-pyridine-4-carboxamide has been shown to inhibit the replication of certain viruses, such as HIV and HCV.

Advantages and Limitations for Lab Experiments

N-(3-methyloxolan-3-yl)-2-oxo-1H-pyridine-4-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(3-methyloxolan-3-yl)-2-oxo-1H-pyridine-4-carboxamide has also been shown to have low toxicity and high selectivity for certain enzymes and signaling pathways. However, one of the limitations of N-(3-methyloxolan-3-yl)-2-oxo-1H-pyridine-4-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in complex biological systems.

Future Directions

There are several future directions for the study of N-(3-methyloxolan-3-yl)-2-oxo-1H-pyridine-4-carboxamide. One direction is to further elucidate its mechanism of action, which could lead to the development of more effective therapeutic applications. Another direction is to study the effects of N-(3-methyloxolan-3-yl)-2-oxo-1H-pyridine-4-carboxamide in combination with other drugs or therapies, which could enhance its efficacy. Additionally, the development of new synthesis methods for N-(3-methyloxolan-3-yl)-2-oxo-1H-pyridine-4-carboxamide could lead to the production of more potent and selective compounds.

Synthesis Methods

N-(3-methyloxolan-3-yl)-2-oxo-1H-pyridine-4-carboxamide has been synthesized using various methods, including the reaction of 3-methyl-3-hydroxyoxolan-2-one with 2-cyanopyridine-4-carboxylic acid followed by dehydration and cyclization. Another method involves the reaction of 3-methyl-3-hydroxyoxolan-2-one with 2-amino-4-cyanopyridine followed by dehydration and cyclization. The synthesis of N-(3-methyloxolan-3-yl)-2-oxo-1H-pyridine-4-carboxamide is a multi-step process that requires careful control of reaction conditions and purification steps.

properties

IUPAC Name

N-(3-methyloxolan-3-yl)-2-oxo-1H-pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-11(3-5-16-7-11)13-10(15)8-2-4-12-9(14)6-8/h2,4,6H,3,5,7H2,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTYTAVCNLMSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1)NC(=O)C2=CC(=O)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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